![molecular formula C14H16F3N5O2 B3000570 N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline CAS No. 338416-91-4](/img/structure/B3000570.png)
N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline is a complex molecule that may be related to various research areas, including coordination chemistry and materials science. While the provided papers do not directly discuss this compound, they do involve related compounds and methodologies that can be informative for a comprehensive analysis.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, where the choice of ligands and reaction conditions can significantly influence the outcome. For instance, the synthesis of zinc(II) and cadmium(II) complexes with a specific N-pyrimidine amino acid ligand demonstrates the importance of ligand design and metal-to-ligand ratios in coordination chemistry . Similarly, the synthesis of a terpolymer and its nanocomposite with ZnO nanoparticles through chemical oxidative polymerization indicates the versatility of combining different monomers and the use of oxidants to achieve desired polymer properties . These examples suggest that
科学的研究の応用
1. Pyrrolidines in [3+2] Cycloaddition
Pyrrolidines, with potential applications as dyes or agrochemical substances, are synthesized in a [3+2] cycloaddition process involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene. This method, showcasing polar characteristics, yields (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine under mild conditions and may be adaptable for analogous reactions with other nitroethene analogues (Żmigrodzka et al., 2022).
2. Metal Complexes and Biological Activity
Nickel (Ni) and Zinc (Zn) complexes involving 2-arylaminomethyl-1H-benzimidazole demonstrate distinct coordination patterns and exhibit antibacterial activity. The Ni complex, coordinated by the pyridine-type nitrogen of the benzimidazole ring and other ligands, forms a distorted octahedral geometry. In contrast, the Zn complex features coordination with a secondary amino group and acetate groups. The biological activity of these complexes, notably affected by the introduction of the COOCH3 group, highlights their potential in medicinal applications (Abdel-Ghani et al., 2013).
3. Pyrrolidine and Piperidine in Food Analysis
Pyrrolidine and piperidine, as cyclic amines, are analyzed in canned fish products due to their potential transformation into carcinogenic N-nitroso compounds. A gas chromatographic method is established for determining these amines, revealing their presence in various samples, with notably high amounts in the dark muscle of tuna and skipjack. This detection and quantification method is crucial for ensuring food safety and understanding the chemical composition of canned fish products (Shimakura et al., 1991).
作用機序
将来の方向性
特性
IUPAC Name |
N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O2/c1-18-12(21-7-2-3-8-21)13(22(23)24)20-19-11-6-4-5-10(9-11)14(15,16)17/h4-6,9,19H,2-3,7-8H2,1H3/b18-12?,20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXLYMALBXWOPN-KKDRQLMGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C(=NNC1=CC=CC(=C1)C(F)(F)F)[N+](=O)[O-])N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(/C(=N/NC1=CC=CC(=C1)C(F)(F)F)/[N+](=O)[O-])N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-1,4-benzodioxin-3-yl-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B3000487.png)
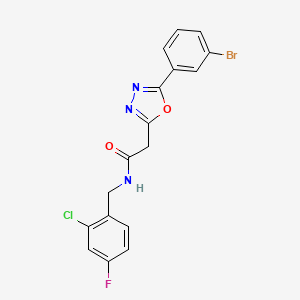
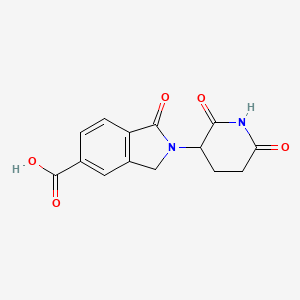
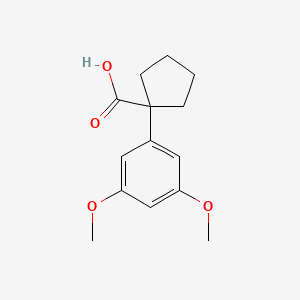
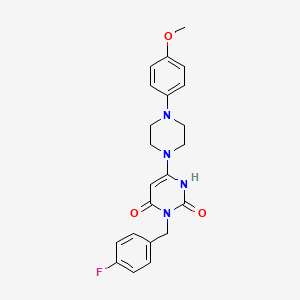
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000497.png)

![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000499.png)
![N-(3-ethoxyphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3000501.png)
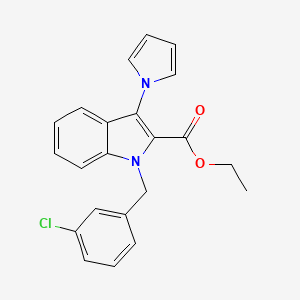
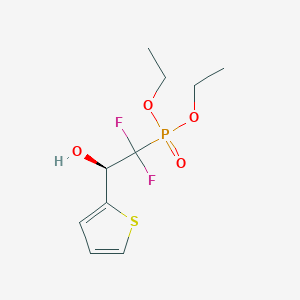
![3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3000507.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B3000508.png)
![N-(furan-2-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3000510.png)